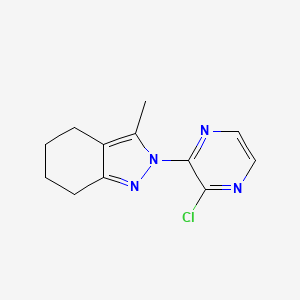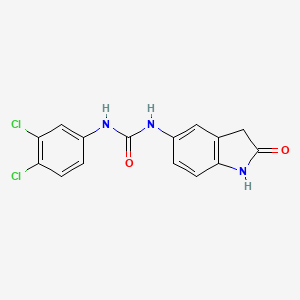
1-(3,4-Dichlorophenyl)-3-(2-oxoindolin-5-yl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3,4-Dichlorophenyl)-3-(2-oxoindolin-5-yl)urea, also known as SU6656, is a small molecule inhibitor that targets Src-family kinases. Src-family kinases are a group of non-receptor tyrosine kinases that play a crucial role in cell signaling pathways. SU6656 has been widely used in scientific research to investigate the role of Src-family kinases in various biological processes.
Wirkmechanismus
1-(3,4-Dichlorophenyl)-3-(2-oxoindolin-5-yl)urea is a potent inhibitor of Src-family kinases, which are involved in the phosphorylation of various proteins and play a crucial role in cell signaling pathways. 1-(3,4-Dichlorophenyl)-3-(2-oxoindolin-5-yl)urea binds to the ATP-binding site of Src-family kinases and inhibits their activity. This leads to the inhibition of downstream signaling pathways that are activated by Src-family kinases.
Biochemical and Physiological Effects:
1-(3,4-Dichlorophenyl)-3-(2-oxoindolin-5-yl)urea has been shown to inhibit the proliferation of various cancer cell lines such as breast cancer, prostate cancer, and leukemia. It has also been shown to induce apoptosis in cancer cells by inhibiting the activity of Src-family kinases. 1-(3,4-Dichlorophenyl)-3-(2-oxoindolin-5-yl)urea has been used to study the role of Src-family kinases in inflammation and cardiovascular diseases. It has been shown to inhibit the production of inflammatory cytokines and reduce the severity of myocardial infarction in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of 1-(3,4-Dichlorophenyl)-3-(2-oxoindolin-5-yl)urea is its potency and specificity towards Src-family kinases. It has been shown to inhibit the activity of Src-family kinases at low concentrations, making it a valuable tool for studying the role of Src-family kinases in various biological processes. However, one of the limitations of 1-(3,4-Dichlorophenyl)-3-(2-oxoindolin-5-yl)urea is its low solubility in water, which can make it difficult to use in certain experiments.
Zukünftige Richtungen
There are several future directions for the use of 1-(3,4-Dichlorophenyl)-3-(2-oxoindolin-5-yl)urea in scientific research. One direction is the investigation of the role of Src-family kinases in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Another direction is the development of new inhibitors that are more potent and specific towards Src-family kinases. 1-(3,4-Dichlorophenyl)-3-(2-oxoindolin-5-yl)urea has also been used in combination with other inhibitors to investigate the synergistic effects of inhibiting multiple signaling pathways.
Synthesemethoden
The synthesis of 1-(3,4-Dichlorophenyl)-3-(2-oxoindolin-5-yl)urea involves the reaction of 3,4-dichloroaniline with 2-oxoindoline-5-carboxylic acid to form 3,4-dichloro-N-(2-oxo-1,2-dihydroindol-5-yl)benzamide. This compound is then reacted with N,N-dimethylformamide dimethyl acetal and urea to obtain 1-(3,4-Dichlorophenyl)-3-(2-oxoindolin-5-yl)urea. The overall yield of this synthesis method is around 20%.
Wissenschaftliche Forschungsanwendungen
1-(3,4-Dichlorophenyl)-3-(2-oxoindolin-5-yl)urea has been extensively used in scientific research to investigate the role of Src-family kinases in various biological processes such as cell proliferation, differentiation, migration, and apoptosis. It has also been used to study the role of Src-family kinases in cancer, inflammation, and cardiovascular diseases. 1-(3,4-Dichlorophenyl)-3-(2-oxoindolin-5-yl)urea has been shown to inhibit the activity of Src-family kinases in a dose-dependent manner and has been used as a tool to investigate the downstream signaling pathways of Src-family kinases.
Eigenschaften
IUPAC Name |
1-(3,4-dichlorophenyl)-3-(2-oxo-1,3-dihydroindol-5-yl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11Cl2N3O2/c16-11-3-1-10(7-12(11)17)19-15(22)18-9-2-4-13-8(5-9)6-14(21)20-13/h1-5,7H,6H2,(H,20,21)(H2,18,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAGCGJHXIVLWAA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=CC(=C2)NC(=O)NC3=CC(=C(C=C3)Cl)Cl)NC1=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11Cl2N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,4-Dichlorophenyl)-3-(2-oxoindolin-5-yl)urea | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



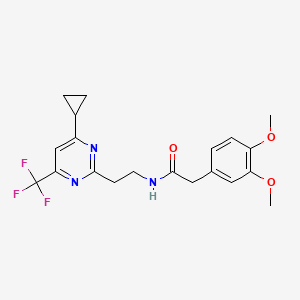
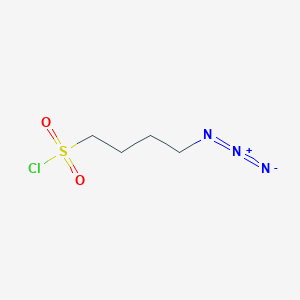
![2-Methoxy-5-[(4-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidin-1-yl)carbonyl]pyridine](/img/structure/B2849463.png)
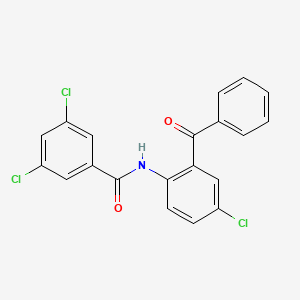
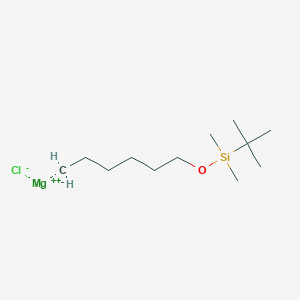
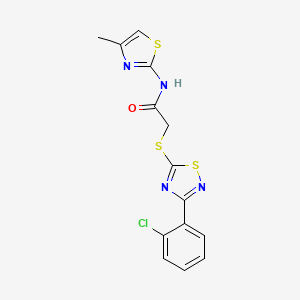
![5-(3-fluoro-4-methylphenyl)-1-(3-(trifluoromethyl)phenyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2849467.png)
![tert-butyl (2-oxo-2-(4-(4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)piperidin-1-yl)ethyl)carbamate](/img/structure/B2849468.png)

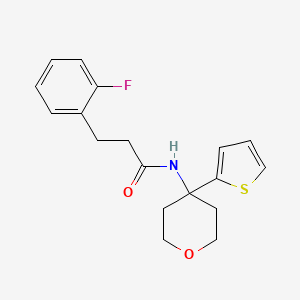
![N-(3-aminobenzyl)[1,2,4]triazolo[4,3-b]pyridazin-6-amine](/img/structure/B2849474.png)
